1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone
Overview
Description
1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone, also known as HMTHE, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In animal studies, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been shown to reduce inflammation and oxidative stress in various tissues.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone in lab experiments is its relatively low cost and easy synthesis method. 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has also been shown to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone. One area of interest is its potential use as a drug candidate for the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone and its potential therapeutic effects in vivo. Another area of interest is its potential use in agriculture as a plant growth regulator. Studies are needed to determine the optimal concentration and application method of 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone for enhancing crop yield. Additionally, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has potential applications in material science, such as in the synthesis of metal sulfide nanoparticles. Further research is needed to explore the potential of 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone in this field.
Scientific Research Applications
1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been shown to enhance plant growth and increase crop yield. In material science, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)ethanone has been used as a precursor for the synthesis of metal sulfide nanoparticles.
properties
IUPAC Name |
1-(4-hydroxy-4-methyl-2-sulfanylidene-1,3-diazinan-5-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-4(10)5-3-8-6(12)9-7(5,2)11/h5,11H,3H2,1-2H3,(H2,8,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTESIUDPKAPEEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CNC(=S)NC1(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(4-hydroxy-4-methyl-2-thioxohexahydropyrimidin-5-yl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.